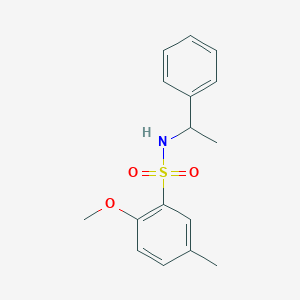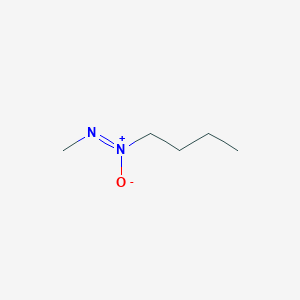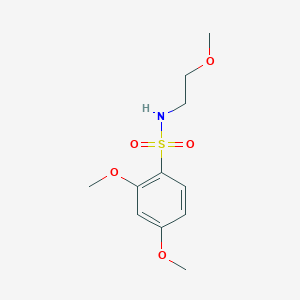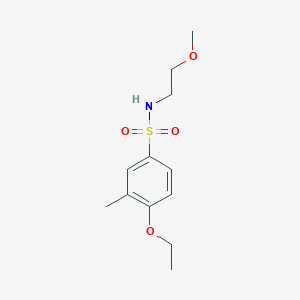
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane, also known as EDAB, is a chemical compound that belongs to the class of sulfonyl azepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of organic chemistry. EDAB is known for its ability to catalyze a range of organic reactions, making it a highly valuable tool for chemists. In
Mécanisme D'action
The mechanism of action of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane involves the activation of carbonyl compounds through the formation of a complex with the sulfonyl group. This complex then undergoes a nucleophilic attack by the reaction partner, leading to the formation of the desired product. The high reactivity of this compound makes it a highly effective catalyst for a range of organic reactions.
Biochemical and Physiological Effects
There is currently limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is a relatively non-toxic compound and does not exhibit any significant cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane is its high catalytic activity, which makes it a highly valuable tool for chemists. It is also relatively easy to synthesize and purify, making it a readily available reagent. However, one of the limitations of this compound is its relatively high cost compared to other catalysts.
Orientations Futures
For the use of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane include the development of new synthetic methodologies and derivatives with improved catalytic activity and selectivity.
Méthodes De Synthèse
The synthesis of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane involves the reaction of 1-azepanols with 2,4-dimethylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane has been used in a wide range of scientific research applications, particularly in the field of organic chemistry. It is a highly effective catalyst for a range of organic reactions, including Michael additions, aldol reactions, and Mannich reactions. This compound has also been used in the synthesis of various natural products, including alkaloids and terpenoids.
Propriétés
Formule moléculaire |
C16H25NO3S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-15-12-16(14(3)11-13(15)2)21(18,19)17-9-7-5-6-8-10-17/h11-12H,4-10H2,1-3H3 |
Clé InChI |
IVYTYSDJLCNXEF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCCC2 |
SMILES canonique |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)


![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)

![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)



